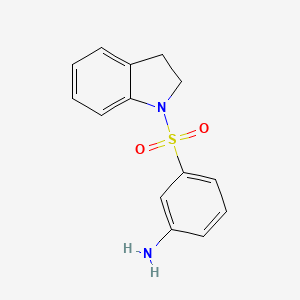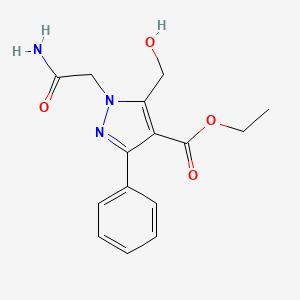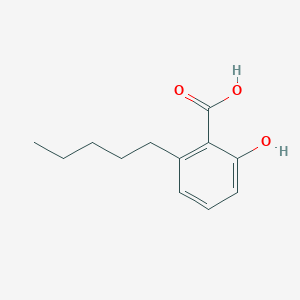
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid typically involves the bromination of 4,5-dimethoxyphenylpentanoic acid. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 5-(3-azido-4,5-dimethoxyphenyl)pentanoic acid.
Oxidation: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanoic aldehyde.
Reduction: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanol.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The exact mechanism of action of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy groups could play a role in modulating the compound’s reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(3,4-Dihydroxyphenyl)pentanoic acid:
5-(3,4-Dimethoxyphenyl)-5-oxo-pentanoic acid ethyl ester: An ester derivative with different solubility and reactivity characteristics.
Uniqueness
The presence of both bromine and methoxy groups in 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
6295-71-2 |
|---|---|
Molekularformel |
C13H17BrO4 |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
5-(3-bromo-4,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17BrO4/c1-17-11-8-9(5-3-4-6-12(15)16)7-10(14)13(11)18-2/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
UXDBBXNONLXSDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCCCC(=O)O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)

![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)

![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
